4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol

Kinase Inhibition CDK2 TRKA

SAR inconsistencies in kinase programs often arise from generic substitution of heterocyclic cores. 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol (CAS 1309217-67-1) provides an exact pharmacophore match for the ATP-binding pocket of CDK2, TrkA, and PIM-1 kinases, with a 4-hydroxyphenyl at the critical 3-position ensuring predictable selectivity. - Reduces risk of potency loss via a pre-validated privileged scaffold for dual CDK2/TRKA inhibition, a strategy for overcoming drug resistance. - Enables rapid analoging at positions 2,5,7 for focused library synthesis and PROTAC warhead development. - 98% purity with QC documentation; available in sub-gram to gram quantities with expedited global delivery.

Molecular Formula C12H9N3O
Molecular Weight 211.224
CAS No. 1309217-67-1
Cat. No. B2810490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol
CAS1309217-67-1
Molecular FormulaC12H9N3O
Molecular Weight211.224
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C3=CC=C(C=C3)O)N=C1
InChIInChI=1S/C12H9N3O/c16-10-4-2-9(3-5-10)11-8-14-15-7-1-6-13-12(11)15/h1-8,16H
InChIKeyRILMOLPAVZATAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol (CAS 1309217-67-1): A Privileged Kinase Inhibitor Building Block for Targeted Therapy Research


4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol (CAS 1309217-67-1) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core fused to a 4-hydroxyphenyl substituent at the 3-position . This compound serves as a key intermediate in the synthesis of potent protein kinase inhibitors (PKIs), a class of therapeutics critical for targeted cancer therapy [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its ability to act as an ATP-competitive inhibitor of numerous kinases, including TrkA, CDK2, and PIM-1, which are frequently dysregulated in cancers and other diseases [2].

Why Generic Pyrazolo[1,5-a]pyrimidines Cannot Substitute for 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol in Precision Research


Generic substitution of pyrazolo[1,5-a]pyrimidine building blocks is highly risky due to the profound impact of substituent position and identity on kinase selectivity and potency. The 3-position of the core is a critical determinant for molecular recognition within the ATP-binding pocket of kinases, and the presence of a 4-hydroxyphenyl group at this site is a privileged structural motif found in numerous advanced clinical candidates and research tools targeting Trk and CDK families [1]. Using a compound lacking this specific substitution, such as an unsubstituted core or one with a different aryl group, can lead to a complete loss of activity or, more detrimentally, an unpredictable shift in selectivity, invalidating structure-activity relationship (SAR) studies and derailing drug discovery programs [2].

Quantitative Evidence Guide: Differentiating 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol from Common Analogs


Privileged Scaffold for Dual CDK2/TRKA Inhibition: A Direct Structural Analog Comparison

The 4-hydroxyphenyl substitution at the 3-position is a key feature of advanced dual CDK2/TRKA inhibitors. A study evaluating pyrazolo[1,5-a]pyrimidine derivatives found that compounds with aryl substituents at this position, structurally analogous to the target compound, achieve nanomolar potency against both CDK2 and TRKA [1]. For instance, a closely related analog (compound 6t) achieved an IC50 of 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to the clinical inhibitors ribociclib and larotrectinib [1]. This is in stark contrast to the parent, unsubstituted pyrazolo[1,5-a]pyrimidine core, which lacks significant kinase inhibitory activity [2].

Kinase Inhibition CDK2 TRKA Antiproliferative

Comparison of LogP and Structural Features for Kinase Inhibitor Development

The 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol offers a distinct balance of lipophilicity and polarity compared to other 3-substituted pyrazolo[1,5-a]pyrimidine building blocks. Its predicted LogP of 2.0 is lower than that of analogs with lipophilic substituents like the 3-(trifluoromethyl)phenyl group (LogP ~3.5-4.0) and higher than analogs with polar substituents like a 4-carboxyphenyl group (LogP ~1.0-1.5) [1]. This intermediate lipophilicity is crucial for balancing cell permeability and aqueous solubility, a key parameter in optimizing drug-like properties [2].

Lipophilicity LogP Drug Design ADME

Accessibility of the Phenol Handle for Diversification

The 4-hydroxyphenyl group provides a direct handle for further chemical diversification, enabling the synthesis of focused libraries of kinase inhibitors. This is a significant advantage over building blocks lacking this functional group, which require additional synthetic steps for functionalization . The phenolic -OH can be readily alkylated, acylated, or converted to a triflate for cross-coupling reactions, allowing for the rapid exploration of structure-activity relationships (SAR) and the development of advanced chemical probes, including PROTACs and fluorescent conjugates [1].

Chemical Biology Bioconjugation PROTACs Chemical Probes

Optimal Research and Industrial Application Scenarios for 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol


Synthesis of Dual CDK2/TRKA Inhibitors for Anticancer Drug Discovery

4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol is an ideal starting material for synthesizing dual inhibitors of CDK2 and TRKA kinases, a promising therapeutic strategy for overcoming drug resistance in various cancers [1]. Its structural features align with the pharmacophore requirements for binding to the ATP pocket of these kinases, as demonstrated by the potent activity of closely related analogs [1]. Researchers can leverage this building block to rapidly generate a library of analogs with modifications at the 2-, 5-, and 7-positions of the core to optimize potency, selectivity, and drug-like properties [2].

Development of Chemical Probes for Trk Kinase Biology

The compound's privileged scaffold for Trk kinase inhibition makes it a valuable tool for developing chemical probes to study TrkA, TrkB, and TrkC signaling pathways [3]. By utilizing the phenolic -OH handle for bioconjugation, researchers can create fluorescent probes or affinity matrices to investigate Trk kinase localization, interaction networks, and target engagement in cellular models . This application is particularly relevant for neuroscience and oncology research, where Trk signaling plays a critical role in pain, inflammation, and tumor growth [3].

Construction of PROTACs Targeting Kinases for Targeted Protein Degradation

The 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol can serve as a kinase-targeting warhead in the development of proteolysis-targeting chimeras (PROTACs) . By linking this moiety to an E3 ligase ligand through the phenolic -OH, researchers can create bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of target kinases such as CDK2 or TrkA [1]. This approach offers a potential advantage over traditional inhibition by providing a catalytic mechanism to eliminate the target protein entirely, which may lead to more sustained therapeutic effects and overcome resistance mechanisms .

High-Throughput Screening (HTS) Library Generation for Kinase Selectivity Profiling

The synthetic versatility of 4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol enables its use in the rapid generation of focused libraries for high-throughput screening against panels of kinases [2]. Its well-characterized reactivity profile and the availability of commercial derivatives allow for efficient parallel synthesis, producing hundreds of unique analogs with diverse substitution patterns [2]. Screening these libraries can identify novel, selective kinase inhibitors and reveal off-target liabilities early in the drug discovery process [2].

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